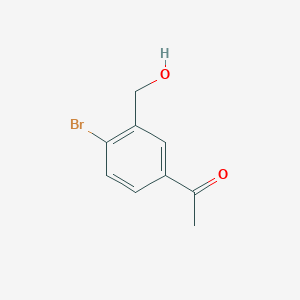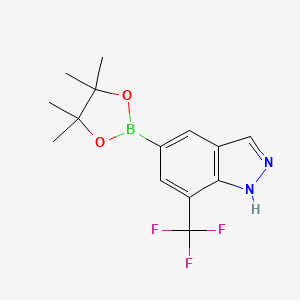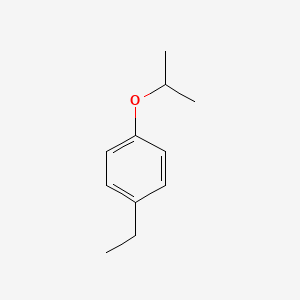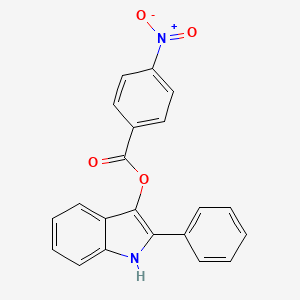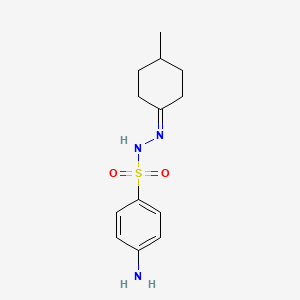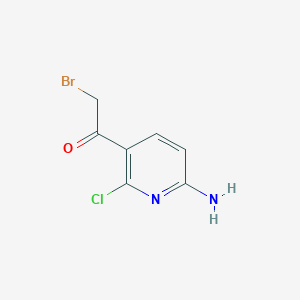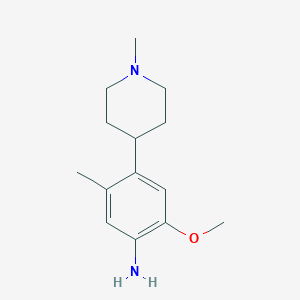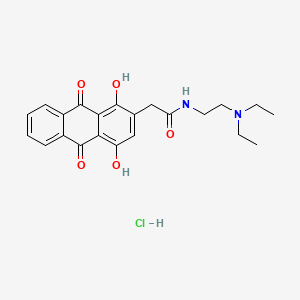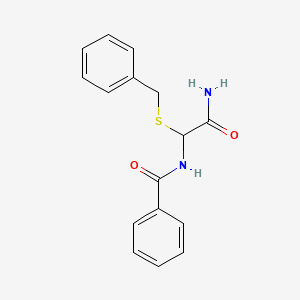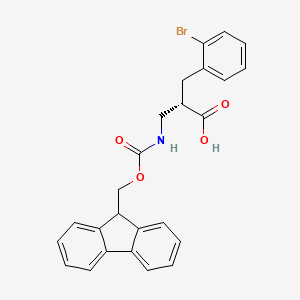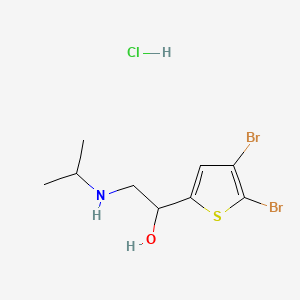
1-(4,5-Dibromo-2-thienyl)-2-isopropylaminoethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,5-Dibromo-2-thienyl)-2-isopropylaminoethanol hydrochloride is a chemical compound that features a thienyl ring substituted with two bromine atoms and an isopropylaminoethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Dibromo-2-thienyl)-2-isopropylaminoethanol hydrochloride typically involves the bromination of a thienyl precursor followed by the introduction of the isopropylaminoethanol group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(4,5-Dibromo-2-thienyl)-2-isopropylaminoethanol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms on the thienyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the thienyl ring.
Reduction: Reduced forms of the compound with hydrogen replacing the bromine atoms.
Substitution: Substituted thienyl derivatives with various functional groups replacing the bromine atoms.
Scientific Research Applications
1-(4,5-Dibromo-2-thienyl)-2-isopropylaminoethanol hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4,5-Dibromo-2-thienyl)-2-isopropylaminoethanol hydrochloride involves its interaction with specific molecular targets. The bromine atoms and the isopropylaminoethanol group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4,5-Dibromo-2-thienyl)ethanone
- 4,5-Dibromo-1,2-dimethyl-1H-imidazole
Uniqueness
1-(4,5-Dibromo-2-thienyl)-2-isopropylaminoethanol hydrochloride is unique due to the presence of both bromine atoms and the isopropylaminoethanol group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research applications.
Properties
CAS No. |
57681-88-6 |
|---|---|
Molecular Formula |
C9H14Br2ClNOS |
Molecular Weight |
379.54 g/mol |
IUPAC Name |
1-(4,5-dibromothiophen-2-yl)-2-(propan-2-ylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C9H13Br2NOS.ClH/c1-5(2)12-4-7(13)8-3-6(10)9(11)14-8;/h3,5,7,12-13H,4H2,1-2H3;1H |
InChI Key |
NWLGJJXGJJXWQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(S1)Br)Br)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7H-Benzo[c]fluoren-7-one, 5-hydroxy-3,9-dimethoxy-](/img/structure/B13995582.png)


